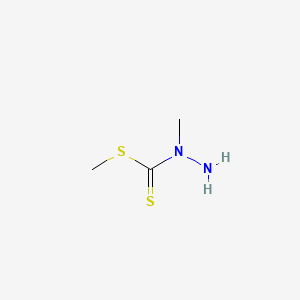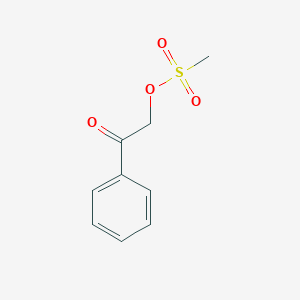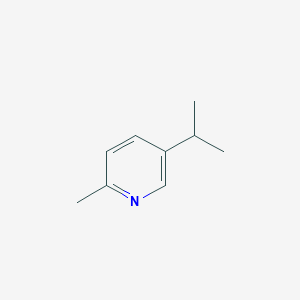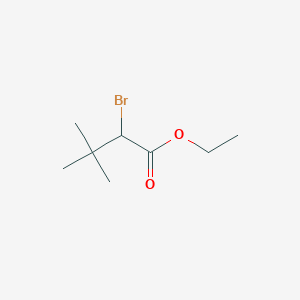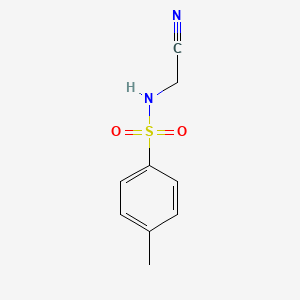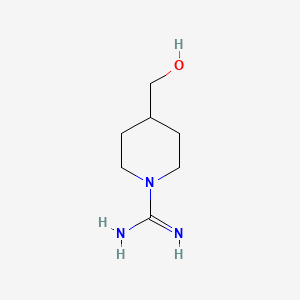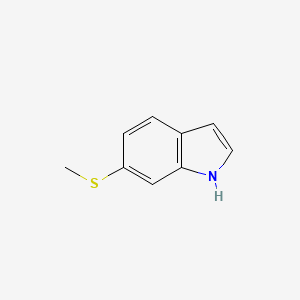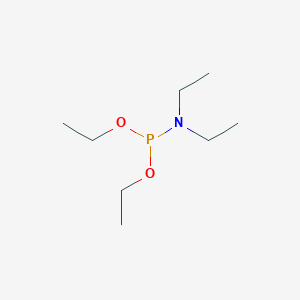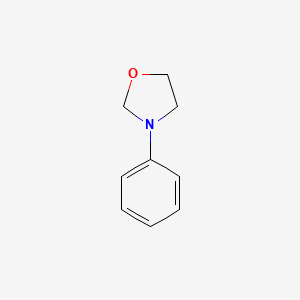
3-Phenyloxazolidine
Vue d'ensemble
Description
3-Phenyloxazolidine is a compound with the molecular formula C9H11NO . It is also known by other names such as Oxazolidine, 3-phenyl- .
Synthesis Analysis
The synthesis of oxazolidines, including 3-Phenyloxazolidine, has gained increasing interest due to their unique mechanism of action . Oxazolidines are typically synthesized from amino alcohols and carboxylic acids through a process involving a nucleophilic attack and an intramolecular cyclization . Other synthetic protocols of oxazolidines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
Molecular Structure Analysis
The molecular structure of 3-Phenyloxazolidine includes a five-membered heterocyclic ring with one nitrogen and one oxygen atom . The molecular weight of this compound is 149.1897 .
Chemical Reactions Analysis
Oxazolidines, including 3-Phenyloxazolidine, are known for their unique chemical reactions. The reaction mechanism for oxazoline synthesis from ketones involved a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization .
Applications De Recherche Scientifique
Anticancer Agent Synthesis
A study by Kumar et al. (2009) synthesized and evaluated functionalized amino acid derivatives, including 3-phenyloxazolidine, for their cytotoxicity against human cancer cell lines. Compounds derived from 3-phenyloxazolidine showed promising results in ovarian and oral cancers, suggesting their potential as new anticancer agents (Kumar et al., 2009).
Enantioselective Acylating Agent
Maezaki et al. (2001) discovered that a 3-acyl-2-(N-cyanoimino)oxazolidine derivative, closely related to 3-phenyloxazolidine, serves as an enantioselective acylating agent. This derivative differentiates the enantiomers of 1-phenylethylamine derivatives, demonstrating its utility in stereoselective synthesis (Maezaki et al., 2001).
Anthelmintic Activity
Research by Selvam et al. (2011) focused on the anthelmintic activity of 3-phenyloxazolidine derivatives. Their study evaluated the efficacy of these compounds in a Passive avoidance test, contributing to the understanding of 3-phenyloxazolidine's potential in treating parasitic worm infections (Selvam et al., 2011).
Spectroscopic and Light Harvesting Studies
Priya et al. (2020) conducted detailed experimental and computational studies on 3-phenyl-5-isooxazolone, a compound structurally similar to 3-phenyloxazolidine. They found that this compound exhibits high light harvesting efficiency, making it a potential candidate for use in dye-sensitized solar cells (DSSC) (Priya et al., 2020).
Antibacterial Activity
Adibpour et al. (2010) synthesized and tested the antibacterial activity of isothiazolyl oxazolidinones, which include 3-phenyloxazolidine derivatives. They found these compounds to be effective against certain microorganisms, displaying activities comparable or superior to some existing antibiotics (Adibpour et al., 2010).
Propriétés
IUPAC Name |
3-phenyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSRLVMSQHOSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334141 | |
| Record name | 3-Phenyloxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyloxazolidine | |
CAS RN |
20503-92-8 | |
| Record name | 3-Phenyloxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


